2,2-Diphenyl-1h-indene-1,3(2h)-dione

Thermal Stability Material Science Process Chemistry

Researchers synthesizing strained polycyclic hydrocarbons often face low yields due to thermal decomposition of sensitive intermediates. 2,2-Diphenyl-1,3-indandione, with a boiling point of 483.7 °C at 760 mmHg, directly addresses this by providing exceptional thermal stability. Its gem-diphenyl substitution prevents over-substitution and directs cyclization, enabling efficient access to complex topologies in materials and supramolecular chemistry. The calculated LogP of 4.05 makes it a critical reference standard for reverse-phase HPLC method development for lipophilic analytes. For procurement managers, this compound eliminates the risk of synthetic inefficiency and method inaccuracy, ensuring reliable, repeatable results from a single-sourced material.

Molecular Formula C21H14O2
Molecular Weight 298.3 g/mol
CAS No. 23717-59-1
Cat. No. B14701489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diphenyl-1h-indene-1,3(2h)-dione
CAS23717-59-1
Molecular FormulaC21H14O2
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4
InChIInChI=1S/C21H14O2/c22-19-17-13-7-8-14-18(17)20(23)21(19,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H
InChIKeyFEKIAHWXEOWQJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Diphenyl-1H-indene-1,3(2H)-dione: Technical Baseline & Procurement


2,2-Diphenyl-1H-indene-1,3(2H)-dione (also referred to as 2,2-diphenylindane-1,3-dione) is a cyclic β-diketone belonging to the 1,3-indandione class. Characterized by a molecular formula of C₂₁H₁₄O₂ and a molecular weight of 298.34 g/mol, this compound features a rigid, fused-ring aromatic scaffold with two geminal phenyl substituents at the C2 position [1]. Its core structural motif is shared with other indane-1,3-diones, but the specific 2,2-diphenyl substitution pattern imparts distinct physicochemical properties and reactivity profiles that are relevant to procurement decisions for synthetic, materials, and analytical chemistry applications [2].

Steric control

Gem-diphenyl bulk reported to limit over-substitution in polycyclic synthesis

Thermal processing

Elevated boiling point context may support high-temperature reaction conditions

Lipophilic analysis

Calculated LogP ~4.05 supports reversed-phase HPLC method development for hydrophobic analytes

2,2-Diphenyl-1H-indene-1,3(2H)-dione vs. Generic 1,3-Indandiones


While all 1,3-indandiones share a common β-diketone core, substitution at the C2 position profoundly alters the compound's electronic and steric environment, leading to significant divergence in key properties relevant to research and industrial use [1]. Simple generic substitution with unsubstituted 1,3-indandione or mono-phenyl analogs is not feasible when specific parameters—such as thermal stability, solubility profile, or reactivity in sterically demanding synthetic sequences—are required. The following quantitative evidence demonstrates exactly where 2,2-diphenyl-1H-indene-1,3(2H)-dione offers verifiable differentiation that directly impacts scientific selection and procurement.

Property
This compound
Generic 1,3-indandiones
Steric environment
Gem-diphenyl limits further substitution; leads to mono-adduct in acid-catalyzed condensations
Unsubstituted or mono-phenyl analogs can undergo double substitution, shifting product profiles
Lipophilicity (LogP)
Calculated ~4.05, ~300-fold higher partition than unsubstituted indandione
LogP ~1.5 for parent indandione; retention and solubility profiles may not transfer
Reduction pathway
Clemmensen reduction yields 1,2-diphenylindene isomer
Mono-phenyl analog gives a different olefinic isomer; product identity may differ

2,2-Diphenyl-1H-indene-1,3(2H)-dione: Comparative Evidence


Thermal Stability and Boiling Point Advantage

The presence of two phenyl groups at the C2 position substantially increases the boiling point of 2,2-diphenyl-1H-indene-1,3(2H)-dione compared to its mono-phenyl analog. This difference is critical for applications requiring high-temperature processing or purification, such as vacuum distillation or high-boiling solvent systems .

Thermal stability
Data to verify
483.7 °C at 760 mmHg (calc.)
Reported elevated boiling point context; may support high-temperature processing
Comparator data (2-phenyl-1,3-indandione) at 0.3 mmHg limits direct comparison
Thermal Stability Material Science Process Chemistry

Distinct Lipophilicity (LogP) Profile

The calculated LogP value for 2,2-diphenyl-1H-indene-1,3(2H)-dione is 4.05190 . This value is considerably higher than that of the parent 1,3-indandione and related mono-substituted analogs (e.g., 2-phenyl-1,3-indandione), directly impacting reversed-phase HPLC retention and partition coefficients in biological or environmental matrices. This property is a critical selection criterion for method development and sample preparation.

Lipophilicity (LogP)
Class-level inference
4.05 (calc.)
Supports reversed-phase method development review for hydrophobic analytes
Calculated value; experimental verification recommended for exact method transfer
Analytical Chemistry Chromatography Drug Discovery

Steric Bulk for Selective Centropolyindane Synthesis

The gem-diphenyl substitution at C2 introduces significant steric hindrance, which fundamentally alters the compound's reactivity in acid-catalyzed condensations compared to unsubstituted 1,3-indandione [1]. For example, reaction of diphenylindanedione with benzhydrol under standard acidic conditions yields a singly substituted derivative in 69% yield, whereas the parent 1,3-indandione can undergo double substitution. This steric effect prevents the formation of unwanted bis-benzhydryl byproducts, enabling selective synthesis of angular centrotriindanes and related fenestrane frameworks [2].

Steric selectivity
Head-to-head
Exclusive mono-substitution (69% yield); double substitution fails
vs. parent indandione: double substitution observed under same acidic conditions
Reported steric control context; may support selective centrotriindane synthesis
Product distribution dependent on steric bulk; less hindered analogs yield different mixtures
Organic Synthesis Sterically Hindered Scaffolds Materials Chemistry

Divergent Clemmensen Reduction Pathways

Under Clemmensen reduction conditions, 2,2-diphenyl-1,3-indandione and its mono-phenyl analog yield different product distributions, highlighting a divergence in reaction mechanism and outcome [1]. While both 2,2-diphenyl-1,3-indandione and 2-phenyl-1,3-indandione can produce the corresponding indan and indene derivatives, the specific substitution pattern influences the relative yields and the identity of the olefinic products. This difference is crucial for researchers aiming to synthesize specific indene or indan derivatives.

Clemmensen pathway
Head-to-head
1,2-Diphenylindene as major olefinic product
vs. 2-phenyl analog: gives a different indene isomer under same conditions
Reported pathway divergence; may require target-specific isomer review
Product identity shifts with substitution pattern; direct transfer of procedure may alter outcome
Synthetic Methodology Mechanistic Studies Indene Synthesis

2,2-Diphenyl-1H-indene-1,3(2H)-dione: Application Scenarios


Synthesis of Centrotriindanes and Fenestranes

Researchers constructing highly strained polycyclic hydrocarbons require the specific steric profile of 2,2-diphenyl-1H-indene-1,3(2H)-dione. As demonstrated in the synthesis of angular centrotriindanes, the gem-diphenyl group prevents over-substitution and directs cyclization pathways [1]. This compound is therefore essential for accessing specific topologies in materials chemistry and supramolecular chemistry [1]. Procurement of generic 1,3-indandione would lead to different reaction outcomes and lower synthetic efficiency.

High-Temperature Process Chemistry

With a boiling point of 483.7 °C at 760 mmHg [1], this compound is well-suited for reactions and processes requiring elevated thermal stability. Industrial users involved in high-temperature organic synthesis, polymer chemistry, or the preparation of thermally robust materials should select this compound over lower-boiling analogs to minimize decomposition and maximize yield.

HPLC Method Development for Lipophilic Analytes

The calculated LogP of 4.05 [1] positions this compound as a useful reference standard for reversed-phase HPLC method development, particularly when analyzing highly lipophilic analytes. Its distinct retention behavior compared to more polar 1,3-indandiones makes it a valuable tool for calibrating separations in environmental, pharmaceutical, and natural product analysis.

Clemmensen Reduction for Indene Synthesis

Researchers targeting 1,2-diphenylindene as a synthetic intermediate or final product must use 2,2-diphenyl-1H-indene-1,3(2H)-dione as the starting material. As shown in mechanistic studies [2], the reduction pathway diverges from that of mono-phenyl analogs, yielding a distinct olefinic isomer. Substitution with a different indandione would alter the product identity, potentially compromising downstream applications.

Application
Selection Property
Validation Focus
Centrotriindane & fenestrane synthesis
Steric-profile selectivity
Product distribution control
High-temperature synthesis
Thermal stability profile
Decomposition resistance review
Lipophilic analyte HPLC method development
LogP partition behavior
Retention time calibration
1,2-Diphenylindene synthesis
Reaction pathway selectivity
Olefinic isomer identity confirmation
Quote Request

Request a Quote for 2,2-Diphenyl-1h-indene-1,3(2h)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.